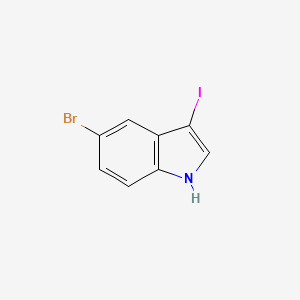

5-Bromo-3-iodo-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYVXFHJBHFPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595868 | |

| Record name | 5-Bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868694-19-3 | |

| Record name | 5-Bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-iodo-1H-indole: The Orthogonal Halogen Scaffold

Topic: Physicochemical Properties and Synthetic Utility of 5-Bromo-3-iodo-1H-indole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the hierarchy of indole functionalization, This compound (CAS: 868694-19-3) represents a "privileged scaffold" for medicinal chemistry. Its value lies not merely in its structural existence but in its chemoselective orthogonality . The distinct bond dissociation energies (BDE) of the C3–Iodine and C5–Bromine bonds allow researchers to sequentially functionalize the indole core using palladium-catalyzed cross-coupling reactions without the need for protecting group manipulations. This guide details the physicochemical profile, synthesis, and reactivity logic required to leverage this molecule in high-throughput drug discovery.

Molecular Identity & Structural Architecture

The molecule features an electron-rich indole bicycle decorated with two distinct halogens. The electronic environment is defined by the inductive electron-withdrawing nature of both halogens, which slightly increases the acidity of the N1-proton compared to the parent indole.

Table 1: Physicochemical Constants

| Property | Value / Descriptor | Note |

| CAS Number | 868694-19-3 | |

| Molecular Formula | C₈H₅BrIN | |

| Molecular Weight | 321.94 g/mol | Heavy atom count favors high mass resolution in MS. |

| Physical State | Solid (Off-white to beige powder) | Darkens upon light exposure (iodine liberation). |

| Melting Point | >100 °C (Predicted/Analogous) | Note: Exact experimental MP is rarely reported; 5-bromoindole melts at 90–92°C; 3-iodo substitution typically elevates MP. |

| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water. |

| LogP (Calc) | ~3.7 | Highly lipophilic; requires polar co-solvents for bioassays. |

| pKa (N-H) | ~15.8 | Slightly more acidic than indole (pKa 16.2) due to halogen EWG effect.[1] |

Synthetic Protocol: Regioselective Iodination

Objective: Synthesize this compound from commercially available 5-bromoindole. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position of the indole is inherently the most nucleophilic site, allowing for exclusive regioselectivity using mild iodinating agents.

Materials

-

Substrate: 5-Bromoindole (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

-

Workup: Sodium thiosulfate (aq), Ethyl Acetate

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 5-bromoindole (e.g., 1.96 g, 10 mmol) and dissolve in DMF (20 mL). Ensure complete solvation at room temperature (RT).

-

Addition: Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes. Reasoning: Slow addition prevents local concentration spikes that could lead to minor over-iodination, although C2-iodination is kinetically disfavored.

-

Reaction: Stir at RT for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product typically runs slightly lower or similar to the starting material but stains differently (often turns purple/brown rapidly upon charring).

-

Quench: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate. Reasoning: Thiosulfate neutralizes any free iodine (

) generated, preventing product degradation. -

Isolation:

-

Precipitation Method: If a solid forms, filter and wash with cold water.[2]

-

Extraction Method: If oily, extract with EtOAc (3x), wash organics with brine, dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, gradient 0–20% EtOAc in Hexanes).

Reactivity Profile: The Logic of Orthogonality

The core utility of this compound is the reactivity gap between the C–I and C–Br bonds.

-

C3–I Bond: Weak (

). Highly reactive toward oxidative addition by -

C5–Br Bond: Stronger (

). Requires higher temperatures (>80°C) and electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

This allows for a "One-Pot, Two-Step" functionalization sequence.

Visualization: Sequential Functionalization Workflow

Caption: Sequential cross-coupling strategy exploiting the bond dissociation energy difference between C3-I and C5-Br.

Handling, Stability & Safety

-

Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to ambient light can cause homolytic cleavage, liberating iodine radicals and turning the solid purple/black. Storage: Amber vials, -20°C recommended for long-term storage.

-

Oxidation: Indoles are susceptible to oxidation at C2/C3. The presence of halogens stabilizes the ring somewhat, but air exposure in solution should be minimized.

-

Safety: As with all halogenated aromatics, treat as a potential irritant. Avoid inhalation of dust.

References

-

Synthesis of 3-Iodoindoles

- Title: Regioselective synthesis of 3-haloindoles using N-halosuccinimides.

- Source:Tetrahedron Letters, 2005.

- Context: Establishes NIS as the superior reagent for C3 iodination over elemental iodine due to milder conditions and easier workup.

-

Reactivity of Halogenated Indoles

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indoles.[2]

- Source:Chemical Reviews, 2011.

- Context: Comprehensive review detailing the reactivity order I > Br > Cl > F in Pd-catalyzed couplings on heteroarom

-

-

Physicochemical Data Sources

-

Title: PubChem Compound Summary for CID 18729673 (this compound).[3]

- Source: National Center for Biotechnology Inform

- Context: Verification of CAS, molecular formula, and calcul

-

Sources

Part 1: Physicochemical Profile & Hazard Identification

[1]

1.1 Compound Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 868694-19-3 |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Appearance | Off-white to beige/light brown solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1] |

| Melting Point | Decomposes prior to distinct melting >120°C (variable by purity) |

1.2 Hazard Classification (GHS) While specific SDS data can vary by vendor, the presence of the indole core and reactive halogens dictates a conservative safety profile based on structural analogs (e.g., 5-bromoindole, 3-iodoindole).[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Specific Risk: Light Sensitive. Iodinated heterocycles are prone to homolytic cleavage of the C-I bond upon UV exposure, leading to liberation of iodine (discoloration) and radical byproducts.[1]

Part 2: Storage & Stability Protocol

The integrity of this compound is compromised by three factors: light (photolysis), heat (thermal decomposition), and moisture (hydrolysis, though less critical than light).[1]

2.1 Storage Logic Tree

Figure 1: Decision logic for storage to prevent photo-degradation and hydrolysis.

2.2 Stability Best Practices

-

Light: Always store in amber glass. For added protection, wrap containers in aluminum foil.[1]

-

Atmosphere: Long-term storage requires an inert atmosphere (Argon preferred over Nitrogen due to density) to prevent oxidative degradation.[1]

-

Thawing: Allow refrigerated/frozen containers to reach room temperature before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating decomposition.[1]

Part 3: Operational Handling & Synthesis[1]

3.1 PPE Selection

-

Respiratory: Handling dry powder requires a fume hood.[1] If weighing >1g outside a hood, use an N95 or P100 particulate respirator.[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[1] Double gloving is recommended when handling solutions in penetrating solvents like DMSO or DMF.[1]

-

Eyes: Chemical splash goggles are mandatory.[1]

3.2 Synthesis Protocol (Self-Validating) Objective: Synthesize this compound from 5-bromoindole using N-Iodosuccinimide (NIS).[1] This route is preferred over I₂/KOH for better regioselectivity and milder conditions.[1]

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 5-bromoindole in DMF (0.2 M concentration) at 0°C (ice bath).

-

Addition: Add NIS portion-wise over 10 minutes. Note: Exothermic reaction; maintain temp <5°C to prevent over-iodination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Validation (TLC): Check TLC (Hexane/EtOAc 4:1). Product (Rf ~0.4) should be distinct from starting material (Rf ~0.6).[1]

-

Workup (Critical Step): Pour mixture into ice-water (5x volume). The product typically precipitates.[1]

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]

-

Part 4: Selective Functionalization (The "Why")

The primary value of this compound is its ability to undergo sequential cross-coupling.[1] The C3-I bond is weaker (Bond Dissociation Energy ~65 kcal/mol) than the C5-Br bond (~81 kcal/mol).[1] Palladium catalysts will insert into the C-I bond preferentially at room temperature.[1]

4.1 Sequential Coupling Workflow

Figure 2: Sequential functionalization strategy leveraging differential halogen reactivity.

4.2 Experimental Insight for Selectivity

-

Temperature Control: Perform the first coupling (C3) at Room Temperature or below 40°C. Heating >60°C increases the risk of competitive oxidative addition at the C5-Br position, leading to mixtures.[1]

-

Catalyst Choice: Use standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for the C3 coupling.[1] More active catalysts (e.g., Pd-XPhos) might erode selectivity by activating the bromide prematurely.[1]

Part 5: Emergency Response & Waste

| Scenario | Protocol |

| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a container. Clean area with 10% sodium thiosulfate (removes iodine stains).[1] |

| Skin Contact | Wash immediately with soap and water.[1] If brown staining (iodine) appears, wash with dilute thiosulfate solution.[1] |

| Fire | Emits toxic fumes (HBr, HI, NOx).[1] Use dry chemical, CO₂, or foam.[1] Firefighters must wear SCBA.[1] |

| Waste Disposal | Dispose of as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or acids.[1] |

References

The Strategic Synthesis and Therapeutic Landscape of 5-Bromo-3-iodo-1H-indole and Its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Indole Scaffold

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a foundational structure recurring in a multitude of natural products and synthetic molecules with profound biological activities.[1] Its inherent ability to interact with a wide array of biological targets has cemented its importance in the quest for novel therapeutics.[2][3] This guide delves into a specific, strategically halogenated indole, 5-Bromo-3-iodo-1H-indole, and its analogs. The deliberate placement of bromine and iodine atoms on the indole ring system is not arbitrary; it is a calculated approach to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic profile and target engagement. This in-depth exploration will navigate the synthetic intricacies, biological activities, and mechanistic underpinnings of this fascinating class of compounds, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

I. The Core Moiety: Synthesis and Chemical Profile of this compound

The journey into the therapeutic potential of this compound and its derivatives begins with a robust and efficient synthesis of the core scaffold. The synthetic strategy hinges on a two-step process: the bromination of indole followed by a regioselective iodination at the C3 position.

A. Synthesis of the Precursor: 5-Bromo-1H-indole

The synthesis of 5-bromo-1H-indole is a well-established process, with several methodologies available to the synthetic chemist. A common and effective approach involves the direct bromination of indole.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve indole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-bromo-1H-indole.

B. Regioselective Iodination: Crafting this compound

With the 5-bromoindole precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the electron-rich C3 position. This is typically achieved through electrophilic iodination.

Materials:

-

5-Bromo-1H-indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 5-bromo-1H-indole (1.0 eq) in acetonitrile (ACN) in a round-bottom flask protected from light.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.

C. Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the core molecule is essential for its application in further synthetic transformations and biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrIN | PubChem |

| Molecular Weight | 321.94 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 387.1±37.0 °C (Predicted) | ChemBK[4] |

| pKa | 13.13±0.30 (Predicted) | ChemBK[4] |

II. The Landscape of Analogs: Synthetic Diversification and Biological Frontiers

The true power of the this compound scaffold lies in its potential for diversification. The strategically placed halogen atoms serve as versatile synthetic handles for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. A particularly powerful tool for this diversification is the Suzuki-Miyaura cross-coupling reaction.[5][6]

A. Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide, catalyzed by a palladium complex.[5] In the context of this compound, both the bromo and iodo substituents can participate in this reaction, offering a dual-point for modification.

Caption: Suzuki-Miyaura coupling workflow for analog synthesis.

B. A Survey of Biologically Active Analogs

The synthetic versatility of the 5-bromo-indole scaffold has led to the development of a plethora of analogs with promising biological activities, particularly in the realm of oncology.

Numerous studies have highlighted the potent anticancer effects of 5-bromoindole derivatives. These compounds often exert their activity through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table of Selected 5-Bromoindole Analogs and their Anticancer Activity:

| Compound/Analog | Target Cell Line(s) | Reported Activity (IC₅₀) | Key Findings | Reference(s) |

| 5-Bromobrassinin | B16-F10 melanoma | - | Suppressed tumor growth in vivo. | [7] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | MCF-7 (breast cancer) | 2.93 - 7.17 µM | Induced apoptosis and cell cycle arrest. | [8] |

| 5-(3-Indolyl)-1,3,4-thiadiazole with 5-bromoindole substituent | PaCa2 (pancreatic cancer) | 1.5 µM | Potent cytotoxicity against multiple cancer cell lines. | [4] |

| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | ~10 µM | Inhibited cell growth and NF-κB activation. | [3][5] |

A significant mechanism through which many indole analogs exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling.

Table of 5-Bromoindole Analogs as Kinase Inhibitors:

| Compound/Analog | Target Kinase(s) | Reported Activity (IC₅₀) | Therapeutic Implication | Reference(s) |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | VEGFR-2 | 0.503 - 0.728 µM | Anti-angiogenic potential. | [8] |

| 3,5-Disubstituted indole derivatives | Pim kinases | - | Potential for treating hematological cancers. | [9] |

| Indole-based analogs | Multi-target tyrosine kinases | - | Broad-spectrum anticancer activity. | [10] |

III. Unraveling the Mechanism: Key Signaling Pathways

To fully appreciate the therapeutic potential of this compound and its analogs, it is crucial to understand the key signaling pathways they modulate. The following diagrams illustrate the points of intervention for these indole derivatives in critical cancer-related pathways.

A. VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] Inhibition of this pathway is a well-established anti-cancer strategy.

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole analogs.

B. Pim-1 Kinase Signaling in Cell Proliferation and Survival

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival, making it an attractive target in cancer therapy.[2][14][15]

Caption: Inhibition of the Pim-1 kinase signaling pathway by 5-bromoindole analogs.

C. IDO1 Pathway in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.[10][16][17][18][19]

Caption: Inhibition of the IDO1 pathway by 5-bromobrassinin.

IV. Conclusion and Future Directions

This compound represents a strategically designed scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its facile synthesis and the versatility of its halogenated positions for further functionalization provide a rich platform for the generation of diverse chemical libraries. The analogs derived from this core have demonstrated potent activity against a range of cancer cell lines, operating through the inhibition of key signaling pathways such as those mediated by VEGFR-2, Pim-1 kinase, and the IDO1 enzyme.

The future of research in this area lies in the continued exploration of the vast chemical space accessible from this scaffold. The development of more selective and potent inhibitors, guided by computational modeling and structure-activity relationship studies, will be paramount. Furthermore, a deeper understanding of the intricate interplay between these compounds and their biological targets, as well as the elucidation of potential off-target effects, will be crucial for their successful translation into the clinic. The journey from a strategically halogenated indole to a life-saving therapeutic is a challenging yet promising one, and the insights provided in this guide aim to equip researchers with the foundational knowledge to navigate this exciting path.

V. References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

-

(2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 102-109.

-

(2025). A Convenient Iodination of Indoles and Derivatives. ResearchGate.

-

(2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5123-5129.

-

(2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

-

(2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(21), 11635–11644.

-

(2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12638–12646.

-

(2016). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633.

-

(2017). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 15(29), 6140-6144.

-

(2020). Pim-1 kinase as cancer drug target: An update. Journal of Cellular Physiology, 235(11), 7899-7914.

-

(2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(3), 1335.

-

(n.d.). VEGFA-VEGFR2 signaling. PubChem.

-

(2021). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 12, 790781.

-

(2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(3), 1415-1422.

-

(2025). Regioselective C3-Iodination of 6-Methylindole. BenchChem.

-

(2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7549.

-

(2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 687661.

-

(2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7549.

-

(2025). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI Gene.

-

(n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.

-

(2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(3), 1415-1422.

-

(2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 2-13.

-

(2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(10), 2586-2598.

-

(2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.

-

(2025). 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. BenchChem.

-

(2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. Journal of Translational Medicine, 20(1), 362.

-

(2018). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. ResearchGate.

-

(2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(1), 1.

-

(2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.

-

(2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7549.

-

(2021). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 22(11), 5943.

-

(2018). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 61(15), 6644-6661.

-

(2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Immunology, 13, 965158.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 11. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

The Halogen's Touch: A Technical Guide to the Discovery and Enduring Impact of Halogenated Indoles

Abstract

The indole nucleus, a cornerstone of myriad biologically active molecules, undergoes a profound transformation in its therapeutic potential upon halogenation. This guide provides an in-depth exploration of the discovery and history of halogenated indoles, from their serendipitous isolation from marine organisms to their rational design in modern medicinal chemistry. We will traverse the classical and contemporary synthetic strategies for their preparation, delve into their diverse and potent biological activities, and illuminate their mechanisms of action. This comprehensive overview is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated indoles in the pursuit of novel therapeutics.

A Marine Genesis: The Discovery of Naturally Occurring Halogenated Indoles

The story of halogenated indoles begins not in a pristine laboratory, but in the chemically rich and competitive ecosystems of the marine environment. For decades, marine invertebrates, particularly sponges and tunicates, have been a prolific source of novel natural products, many of which are halogenated.[1] This is largely attributed to the presence of halogenating enzymes in these organisms, which facilitate the incorporation of bromine and chlorine from seawater into organic molecules.[1]

One of the earliest and most well-known examples is 6,6'-dibromoindigo , the constituent of Tyrian purple, a vibrant dye extracted from marine mollusks of the Murex brandaris species. Its structure was elucidated in 1909, marking a significant early milestone in the history of halogenated indoles.[2]

Subsequent explorations of the marine biosphere unveiled a remarkable diversity of halogenated indole alkaloids. Among these, the plakohypaphorines A–C , isolated from the Caribbean sponge Plakortis simplex, were the first iodinated indoles discovered from a natural source.[3] Other notable examples include the meridianins , brominated indole alkaloids from the ascidian Aplidium meridianum, and the variolins , isolated from the Antarctic sponge Kirkpatrickia variolosa.[3][4] These naturally occurring compounds exhibit a wide spectrum of biological activities, including potent cytotoxic, antiviral, and kinase inhibitory effects, sparking significant interest in their therapeutic potential.[4][5]

The prevalence of bromine in marine-derived halogenated indoles is a noteworthy phenomenon. Despite the far greater abundance of chloride in seawater, marine organisms often preferentially incorporate bromide, a process facilitated by the lower oxidation potential of bromide ions.[1] This has led to a vast and structurally diverse family of bromoindoles with significant biological promise.

The Chemist's Art: Synthesizing Halogenated Indoles

The potent biological activities of naturally occurring halogenated indoles spurred the development of synthetic methodologies to access these molecules and their analogs in the laboratory. Over the years, a diverse array of techniques has emerged, ranging from classical electrophilic halogenations to modern, highly regioselective transition-metal-catalyzed reactions.

Classical Approaches: The Foundation of Indole Halogenation

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. Classical halogenation methods typically employ electrophilic halogenating agents to introduce chlorine, bromine, or iodine onto the indole nucleus.

-

Chlorination: The direct chlorination of indole can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). However, these reactions can sometimes lead to mixtures of products and over-halogenation.[6]

-

Bromination: Bromination is often accomplished using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of bromination can be influenced by the solvent and reaction conditions, with the C3 position being the most reactive site for electrophilic attack.[7]

-

Iodination: Direct iodination of indole can be performed with iodine (I₂) in the presence of an oxidizing agent or with N-iodosuccinimide (NIS).[8]

While effective for many applications, these classical methods can suffer from limitations in terms of regioselectivity and functional group tolerance.

Modern Methods: Precision and Control in Halogenation

The advent of modern synthetic organic chemistry has brought forth a new generation of methods for indole halogenation, offering superior control over regioselectivity and broader substrate scope.

-

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated indoles. For instance, the Sonogashira coupling of ortho-iodoanilines with terminal alkynes, followed by an electrophilic cyclization with iodine, provides a highly efficient route to 3-iodoindoles.[1][4]

-

Enzyme-Catalyzed Halogenation: Drawing inspiration from nature, biocatalytic C-H halogenation using enzymes like the FAD-dependent halogenase RebH offers an environmentally friendly and highly regioselective method for the halogenation of indoles.[9][10]

-

Organocatalysis and Green Chemistry Approaches: Recent research has focused on developing metal-free halogenation methods. The use of organocatalysts and green reagents like oxone-halide systems provides sustainable alternatives to traditional methods.[11][12][13]

The choice of synthetic method depends on the desired halogen, the substitution pattern of the indole, and the presence of other functional groups.

Experimental Protocol: Synthesis of 3-Iodoindole

The following is a representative protocol for the synthesis of 3-iodoindole via a palladium/copper-catalyzed coupling and electrophilic cyclization.[1]

Step 1: Sonogashira Coupling of N,N-Dimethyl-2-iodoaniline with Phenylacetylene

-

To a solution of N,N-dimethyl-2-iodoaniline (1.0 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere.

-

Phenylacetylene (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired N,N-dimethyl-2-(phenylethynyl)aniline.

Step 2: Electrophilic Cyclization to 1-Methyl-2-phenyl-3-iodoindole

-

To a solution of N,N-dimethyl-2-(phenylethynyl)aniline (1.0 mmol) in dichloromethane (10 mL) is added iodine (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-methyl-2-phenyl-3-iodoindole.

Diagram of the Synthetic Workflow:

Caption: Workflow for the two-step synthesis of a 3-iodoindole derivative.

Biological Activities and Therapeutic Potential: The Halogen Advantage

The introduction of a halogen atom into the indole scaffold can dramatically influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications often translate into enhanced biological activity and improved pharmacokinetic profiles, making halogenated indoles attractive candidates for drug discovery.[14]

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory properties of brominated indoles.[4] These compounds often exert their effects by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[19]

Certain brominated indoles have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]

Diagram of NF-κB Inhibition by Brominated Indoles:

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Cytotoxic and Anticancer Activity

Many halogenated indoles, particularly those isolated from marine sources, exhibit significant cytotoxicity against a range of cancer cell lines.[3][5][12][20][21]

-

Variolins: As mentioned earlier, variolin B is a potent cytotoxic agent. Its mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, variolin B induces cell cycle arrest and apoptosis, even in cancer cells with p53 mutations.[4]

-

Chlorinated Bis-indole Alkaloids: Compounds like dionemycin, isolated from deep-sea Streptomyces, have demonstrated potent antibacterial and cytotoxic activities. Structure-activity relationship studies suggest that the presence and position of the chlorine atoms are crucial for their biological effects.[5][12]

-

Fluorinated Indoles: Synthetic fluorinated indoles have emerged as a promising class of anticancer agents. The incorporation of fluorine can enhance metabolic stability and binding affinity to target proteins.[11][22][23][24][25][26] For example, fluorinated indole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.

Other Biological Activities

The biological activities of halogenated indoles extend beyond anti-inflammatory and anticancer effects. They have also been reported to possess:

-

Antibacterial and Antifungal Activity: Many marine-derived halogenated indoles show activity against pathogenic bacteria and fungi.[3][20][27]

-

Antiviral Activity: Certain halogenated indoles have demonstrated inhibitory activity against viruses such as HIV.[22]

-

Neurological Activity: The indole scaffold is a key component of many neurotransmitters, and some halogenated derivatives have shown activity at serotonin receptors.[3]

Summary Tables of Halogenated Indoles

To provide a concise overview, the following tables summarize key examples of naturally occurring and synthetic halogenated indoles, their sources, and their reported biological activities.

Table 1: Naturally Occurring Brominated Indoles

| Compound Name | Source | Biological Activity |

| 6,6'-Dibromoindigo | Marine mollusks (Murex spp.) | Pigment (Tyrian purple) |

| Meridianins | Ascidian (Aplidium meridianum) | Kinase inhibition, antitumor |

| Variolins | Sponge (Kirkpatrickia variolosa) | Cytotoxic, antiviral, CDK inhibition |

| Aplysinopsins | Sponges (Thorectidae family) | Cytotoxic, antibacterial |

| 5,6-Dibromo-L-hypaphorine | Sponge (Hyrtios sp.) | Antioxidant, weak PLA₂ inhibition |

Table 2: Naturally Occurring Chlorinated and Iodinated Indoles

| Compound Name | Halogen | Source | Biological Activity |

| Dionemycin | Chlorine | Deep-sea Streptomyces sp. | Antibacterial (MRSA), cytotoxic |

| Plakohypaphorines | Iodine | Sponge (Plakortis simplex) | Antihistamine activity |

| Trachycladindoles | Chlorine | Sponge (Trachycladus laevispirulifer) | Cytotoxic |

Table 3: Synthetic Fluorinated Indoles of Pharmacological Interest

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Fluorinated Indolecarboxamides | HIV-1 non-nucleoside reverse transcriptase (NNRT) | Antiviral (HIV) |

| Fluorinated Indole Kinase Inhibitors | Various kinases (e.g., VEGFR, PDGFR) | Anticancer |

| Fluorinated Indole-based CNS Agents | Serotonin and other neurotransmitter receptors | Antidepressant, antipsychotic |

Conclusion and Future Perspectives

The journey of halogenated indoles, from their discovery in the depths of the ocean to their synthesis and optimization in the laboratory, exemplifies the powerful synergy between natural product chemistry and modern drug discovery. The halogen atom, once considered a mere substituent, is now recognized as a key determinant of biological activity and pharmacokinetic properties.

The future of halogenated indole research is bright. Advances in synthetic methodology will continue to provide access to novel and complex analogs with tailored properties. High-throughput screening and a deeper understanding of their mechanisms of action will undoubtedly unveil new therapeutic applications. As we continue to explore the vast chemical diversity of our planet and refine our ability to manipulate molecules at the atomic level, halogenated indoles are poised to remain a rich and rewarding area of investigation for the development of the next generation of medicines.

References

-

Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity. (n.d.). PubMed. [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2007). The Journal of Organic Chemistry. [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. [Link]

-

Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. (2011). Marine Drugs. [Link]

-

Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. (2020). The Journal of Antibiotics. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). Marine Drugs. [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. (2010). Marine Drugs. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (2018). Journal of Fluorine Chemistry. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). The Open Medicinal Chemistry Journal. [Link]

-

A Simple, Two‐Step Synthesis of 3‐Iodoindoles. (2007). ChemInform. [Link]

-

Fluorine-containing indoles. (2018). Journal of Fluorine Chemistry. [Link]

-

(PDF) Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. (2020). The Journal of Antibiotics. [Link]

-

Marine Indole Alkaloids. (2014). Marine Drugs. [Link]

-

Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). International Journal of Molecular Sciences. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Catalysis. [Link]

-

Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). Organic Letters. [Link]

-

Proposed mechanism for the chlorination of indoles 1. (2020). Advanced Synthesis & Catalysis. [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022). Molecules. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

-

Bioactive Compounds from Marine Sponges. (2021). Encyclopedia.pub. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Scientific Reports. [Link]

-

Marine sponge's biological activities: Their Biotechnological Uses. (2022). Journal of Survey in Fisheries Sciences. [Link]

-

Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. (2011). Marine Drugs. [Link]

-

1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. (2023). Current Organic Chemistry. [Link]

-

Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]

-

Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2022). Molecules. [Link]

-

(PDF) Inhibition of Nuclear Factor Kappa B (NF-B):: An Emerging Theme in Anti-Inflammatory Therapies. (2000). The Journal of Clinical Investigation. [Link]

-

Schematic representation of inhibitory compounds of NF- κ B activation. (2010). Current Medicinal Chemistry. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (2008). Cold Spring Harbor Perspectives in Biology. [Link]

-

Regioselective arene halogenation using the FAD-dependent halogenase RebH. (2013). Nature Chemical Biology. [Link]

-

Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. (2014). Synthesis. [Link]

-

The Journal of Organic Chemistry Vol. 85 No. 4. (2020). The Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole synthesis [organic-chemistry.org]

- 10. Regioselective arene halogenation using the FAD-dependent halogenase RebH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 23. daneshyari.com [daneshyari.com]

- 24. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]

- 25. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Utilization of 5-Bromo-3-iodo-1H-indole in Fragment-Based Drug Discovery (FBDD)

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in over 3,000 biologically active natural products and FDA-approved drugs. In Fragment-Based Drug Discovery (FBDD), the demand for vectors that allow precise, multi-dimensional exploration of chemical space is critical.

5-Bromo-3-iodo-1H-indole serves as a high-value "hub" fragment. Its utility stems from the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energy (BDE) between the C–I and C–Br bonds allows for controlled, sequential functionalization. This guide outlines the protocols for synthesizing this core and utilizing it to generate diverse fragment libraries, enabling researchers to explore vectors at the C3 and C5 positions independently.

Chemical Logic & Mechanism

The strategic value of this compound relies on the kinetic and thermodynamic differentiation between the two halogenated sites.

Orthogonal Reactivity Profile

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) generally proceed via an oxidative addition step. The rate of oxidative addition is governed by the bond strength of the carbon-halogen bond.

-

C3–Iodine: Weaker bond (BDE ~ 65 kcal/mol). Reacts fastest under mild conditions.

-

C5–Bromine: Stronger bond (BDE ~ 81 kcal/mol). Remains inert under mild conditions used for iodides; requires elevated temperatures or specialized ligands to react.

Strategic Implication: This allows the "programming" of the molecule. One can install a specific R-group at C3 (vector A) without disturbing the C5 bromine. Subsequently, the C5 bromine can be engaged to install vector B, or used as a handle for halogen bonding (XB) studies.

Mass Efficiency in FBDD

While the molecular weight (MW) of this compound (~322 Da) slightly exceeds the strict "Rule of Three" (MW < 300), it functions as a reactive fragment precursor . Upon the first coupling event (e.g., Suzuki coupling at C3), the massive iodine atom (127 Da) is lost.

-

Starting MW: 322 Da

-

Product MW (after coupling Phenyl): ~272 Da (Fits Rule of Three)

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, moving from the raw material to a lead-like scaffold.

Caption: Figure 1. Sequential workflow for the orthogonal elaboration of this compound. The C3-I bond is engaged first under mild conditions, followed by C5-Br activation.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To generate the core "hub" fragment with high regioselectivity.

Reagents:

-

5-Bromoindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-Bromoindole and dissolve in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 15 minutes. Note: Slow addition prevents over-iodination.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material should be consumed, and a less polar spot (product) should appear.

-

Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). A solid precipitate should form.

-

If solid forms: Filter the precipitate, wash copiously with water to remove DMF and succinimide, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3x), wash organics with water (2x) and brine (1x), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc gradient) if necessary.

-

Yield Expectation: 85–95%.

-

Characterization: 1H NMR (DMSO-d6) should show the disappearance of the C3-proton signal (typically a doublet/multiplet around 6.4 ppm in the parent indole).

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: To install the first vector at C3 without affecting the C5-Br handle.

Reagents:

-

This compound (1.0 equiv)

-

Boronic Acid/Ester (R-B(OH)₂) (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Procedure:

-

Setup: In a microwave vial or sealed tube, combine the indole, boronic acid, and catalyst.

-

Degassing: Add solvent and aqueous base. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Control Point: Do not exceed 90°C. Higher temperatures may activate the C5-Br bond, leading to mixtures.

-

-

Monitoring: LCMS should show conversion to the mono-coupled product (M-I + R). The Br isotope pattern (1:1 doublet) must be preserved in the mass spectrum.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

-

Purification: Silica gel chromatography.

Protocol C: C5-Functionalization (The Second Vector)

Objective: To elaborate the remaining bromide.

Reagents:

-

C3-Substituted-5-bromoindole (from Protocol B)

-

Coupling Partner (Boronic acid, Amine, Alkyne)

-

Catalyst: Pd₂(dba)₃ / XPhos (for amination) or Pd(dppf)Cl₂ (for Suzuki)

-

Base: K₃PO₄ or Cs₂CO₃

-

Solvent: Toluene or Dioxane

Procedure:

-

Conditions: Requires higher energy. Heat to 100–120°C (or microwave irradiation at 120°C for 30 min).

-

Note: Since the reactive Iodine is gone, the risk of regioselectivity issues is eliminated. You can drive this reaction to completion with excess reagents and heat.

Data Presentation: Reactivity & Properties[1][2][3][4][5]

Table 1: Physicochemical Profile of the Core Fragment

| Property | Value | FBDD Relevance |

| Formula | C₈H₅BrIN | Core Scaffold |

| MW | 321.94 Da | Precursor (Heavy); Product (Light) |

| CLogP | ~3.5 | Hydrophobic; lowers upon coupling polar fragments |

| H-Bond Donors | 1 (NH) | Key interaction with backbone carbonyls |

| H-Bond Acceptors | 0 | Can be added via vectors |

| PSA | 15.8 Ų | Excellent membrane permeability |

Table 2: Comparative Bond Parameters

| Bond Position | Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd-Cat) |

| C3 (Indole) | Iodine | ~65 | High (Reacts @ RT - 60°C) |

| C5 (Indole) | Bromine | ~81 | Low (Reacts @ >100°C) |

Application Notes & Troubleshooting

Halogen Bonding (XB) Screening

Before reacting the C5-Bromine, the C3-functionalized intermediate can be screened against targets. The C5-Br is a potent Halogen Bond Donor .

-

Mechanism: The "sigma-hole" (positive electrostatic potential) on the bromine can interact with nucleophilic residues (backbone carbonyl oxygen, histidine nitrogen) in the protein binding pocket.

-

Validation: If a hit is found, replacing Br with a methyl group (similar size, no sigma hole) usually abolishes affinity, confirming the XB interaction.

N-Protection Strategy

While many couplings work on the free (NH) indole, electron-deficient boronic acids may require N-protection to prevent deprotonation/poisoning.

-

Recommendation: If yields in Protocol B are <50%, protect the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group before iodination.

-

Deprotection: SEM is removed with TBAF; Boc with TFA.

Safety & Stability

-

Light Sensitivity: Iodinated indoles are light-sensitive. Store the "Hub" fragment in amber vials at -20°C.

-

Discoloration: A purple/pink hue indicates iodine liberation. Recrystallize before use if significant discoloration occurs.

References

-

Indole as a Privileged Scaffold

-

Regioselective Cross-Coupling of Polyhalogenated Heterocycles

- Handy, S. T., & Zhang, Y. "Regioselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 2006.

-

Halogen Bonding in Drug Discovery

-

General Indole Iodination Protocols

- Wiles, R. J., et al. "Preparation of 3-Iodoindoles." Organic Syntheses, 2020.

-

(Note: Adapting general 3-iodoindole synthesis to 5-bromo substrate).

-

Suzuki-Miyaura Coupling Mechanism & Selectivity

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogen-Enriched Fragments [otavachemicals.com]

Derivatization of 5-Bromo-3-iodo-1H-indole for biological screening

Application Notes & Protocols

Topic: Derivatization of 5-Bromo-3-iodo-1H-indole for Biological Screening

For: Researchers, scientists, and drug development professionals.

Harnessing the this compound Scaffold: A Gateway to Novel Biologically Active Molecules

Introduction: The Strategic Value of a Dihalogenated Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms on this privileged scaffold provides medicinal chemists with powerful synthetic handles for molecular elaboration. The this compound core is a particularly valuable starting material for generating chemical libraries for biological screening due to its three distinct, orthogonally reactive sites: the indole N-H, the hypervalent iodine at C-3, and the less reactive bromine at C-5.

The significant difference in reactivity between the C-I and C-B bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, enabling derivatization at the C-3 position while leaving the C-5 bromine intact for subsequent transformations. The acidic N-H proton provides a third site for modification, typically through alkylation or arylation. This built-in reactivity profile makes this compound an ideal substrate for creating a three-dimensional library of diverse molecular architectures from a single, common precursor.

This guide provides a detailed exploration of synthetic strategies and protocols for the derivatization of this versatile scaffold and outlines foundational biological screening assays to evaluate the resulting compounds.

Sources

Application Notes & Protocols: Leveraging 5-Bromo-3-iodo-1H-indole for the Synthesis of Natural Product Analogs

Abstract

The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Among the functionalized indole scaffolds, 5-Bromo-3-iodo-1H-indole stands out as a uniquely versatile building block for the synthesis of complex molecular architectures, particularly analogs of marine alkaloids like meridianins and variolins.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this dihalogenated indole. We will explore the principles of regioselective cross-coupling reactions and provide field-proven, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, enabling the targeted synthesis of natural product analogs.

The Strategic Advantage of this compound

The synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond at the C5 position.[6] This "orthogonal" reactivity allows for a stepwise and regioselective functionalization of the indole core.

This inherent reactivity difference is the cornerstone of a modular synthetic strategy. One can selectively perform a cross-coupling reaction at the C3 position while leaving the C5-bromo group intact for subsequent transformations. This enables the introduction of diverse chemical moieties at two distinct points on the indole scaffold, a crucial capability in the generation of analog libraries for structure-activity relationship (SAR) studies.

Logical Workflow for Sequential Functionalization

The general strategy for the sequential functionalization of this compound is depicted below. This workflow highlights the decision points and potential pathways for creating diverse analogs.

Caption: Workflow for sequential cross-coupling reactions.

Synthesis of Meridianin Analogs: A Case Study

The meridianins are a family of marine-derived indole alkaloids that exhibit a range of biological activities, including protein kinase inhibition.[4] Their core structure features a 2-aminopyrimidine moiety attached to the C3 position of an indole ring. This compound is an excellent starting material for the synthesis of meridianin analogs, such as Meridianin C.[7]

Regioselective Suzuki-Miyaura Coupling at C3

The first step in the synthesis of Meridianin C analogs is a regioselective Suzuki-Miyaura coupling at the C3 position of a protected this compound. The tosyl protecting group on the indole nitrogen is often employed to enhance stability and solubility.[7]

Caption: Suzuki-Miyaura coupling at the C3 position.

Protocol 1: Synthesis of 4-(5-Bromo-1-tosyl-1H-indol-3-yl)pyrimidin-2-amine

This protocol is adapted from established literature procedures for the synthesis of meridianin precursors.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Bromo-3-iodo-1-tosyl-1H-indole | 476.13 | 1.0 | 476 mg |

| 2-(Boc-amino)pyrimidine-5-boronic acid pinacol ester | 336.18 | 1.2 | 403 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 10 mL |

| Water | 18.02 | - | 2 mL |

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-3-iodo-1-tosyl-1H-indole (476 mg, 1.0 mmol), 2-(Boc-amino)pyrimidine-5-boronic acid pinacol ester (403 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,2-dimethoxyethane (10 mL) and water (2 mL) via syringe.

-

Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the mixture under a positive flow of argon.

-

Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Deprotection: The tosyl and Boc groups can be removed under appropriate conditions (e.g., NaOH for tosyl, TFA for Boc) to yield the final meridianin analog.

Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] In the context of this compound, this reaction can be performed regioselectively at the C3 position. This allows for the introduction of an alkynyl group, which can serve as a handle for further transformations, such as click chemistry or cyclization reactions.

Protocol 2: Regioselective Sonogashira Coupling of this compound

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 321.93 | 1.0 | 322 mg |

| Phenylacetylene | 102.13 | 1.2 | 132 µL |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 14 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.04 | 7.6 mg |

| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |

Procedure:

-

In a dry Schlenk flask under an argon atmosphere, dissolve this compound (322 mg, 1.0 mmol) in anhydrous THF (10 mL).

-

Add triethylamine (418 µL, 3.0 mmol) and phenylacetylene (132 µL, 1.2 mmol).

-

Add Bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-Bromo-3-(phenylethynyl)-1H-indole.

Subsequent Functionalization at the C5 Position

Once the C3 position has been selectively functionalized, the remaining C5-bromo group can be targeted in a second cross-coupling reaction. This allows for the synthesis of 3,5-disubstituted indole analogs. A variety of cross-coupling reactions can be employed at this stage, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, depending on the desired substituent.[1]

Table of C5 Functionalization Reactions:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Moiety |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | Aryl/Heteroaryl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, TEA, DMF | Vinyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | Amino |

Conclusion

This compound is a powerful and versatile building block for the synthesis of natural product analogs. Its differential halide reactivity provides a robust platform for the regioselective and sequential introduction of diverse functional groups. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel indole-based compounds with potential therapeutic applications. By leveraging these methods, scientists can efficiently generate libraries of analogs for biological screening and advance the field of drug discovery.

References

-

Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). MDPI. [Link]

-

Synthesis of meridianin alkaloids. (n.d.). ResearchGate. [Link]

-

A Review: Meridianins and Meridianins Derivatives. (2022). PubMed Central. [Link]

-

Engineering of indole-based tethered biheterocyclic alkaloid meridianin into β-carboline-derived tetracyclic polyheterocycles via amino functionalization/6-endo cationic π-cyclization. (n.d.). PubMed Central. [Link]

-

A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. (2023). PubMed Central. [Link]

-

Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. [Link]

-

Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). ACS Publications. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). PubMed Central. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). ResearchGate. [Link]

-

Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (2022). SciSpace. [Link]

-

Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. (n.d.). National Institutes of Health. [Link]

-

Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). PubMed Central. [Link]

-

Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Journal of the American Chemical Society. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][9]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. (2021). ACS Publications. [Link]

-

Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2018). ResearchGate. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). MDPI. [Link]

-

Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. (2021). National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives. [Link]

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PubMed Central. [Link]

-

Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). National Institutes of Health. [Link]

-

Selective C–O Bond Forming Reactions at Indole-C2-Position toward Polycyclic Indolone or Indolinone Derivatives Tethered with Medium-Sized Rings. (n.d.). ResearchGate. [Link]

-

Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (2018). ResearchGate. [Link]

-

Chemical structures of halogenated indole-derived natural products. (n.d.). ResearchGate. [Link]

-

Convenient Synthesis 5 H -[4][7][10]Triazine[5,6- b ]indole-3-thiol Derivatives. (2018). ResearchGate. [Link]

-

The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). National Institutes of Health. [Link]

-

C–C Bond Formation by Cross-coupling. (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

-

Chapter 4. (n.d.). Shodhganga. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Kaunas University of Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]